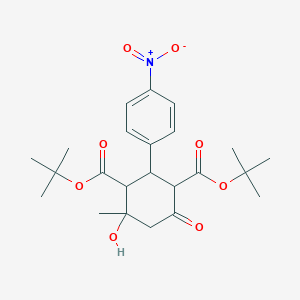
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes tert-butyl groups, a nitrophenyl group, and a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the tert-butyl groups: This step involves the alkylation of the cyclohexane ring using tert-butyl halides in the presence of a strong base.
Nitration of the phenyl ring: The nitrophenyl group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Hydroxylation and carboxylation: The hydroxyl and carboxyl groups are introduced through oxidation and carboxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and aryl halides, with conditions such as heating and the presence of a strong base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclohexane derivatives.
科学的研究の応用
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: A phenolic antioxidant used in various applications.
2,6-Di-tert-butyl-4-methoxyphenol: Another phenolic compound with antioxidant properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A phenolic antioxidant used to increase oxidation stability in rubber and plastic industries.
Uniqueness
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.
特性
CAS番号 |
500002-64-2 |
|---|---|
分子式 |
C23H31NO8 |
分子量 |
449.5g/mol |
IUPAC名 |
ditert-butyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C23H31NO8/c1-21(2,3)31-19(26)17-15(25)12-23(7,28)18(20(27)32-22(4,5)6)16(17)13-8-10-14(11-9-13)24(29)30/h8-11,16-18,28H,12H2,1-7H3 |
InChIキー |
RRLRTYLZAZPELC-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(C1C(=O)OC(C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)O |
正規SMILES |
CC1(CC(=O)C(C(C1C(=O)OC(C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















